Diethyl propionylmalonate chemical properties
Diethyl propionylmalonate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Diethyl 2-Propionylpropanedioate
Introduction
Diethyl 2-propionylpropanedioate, colloquially referred to as diethyl propionylmalonate, is a β-keto ester of significant interest to synthetic and medicinal chemists. As a derivative of diethyl malonate, it serves as a highly versatile and pivotal building block in organic synthesis.[1] Its molecular architecture, featuring a central α-carbon flanked by two ester groups and a ketone, imparts unique reactivity that allows for the construction of complex molecular frameworks.
The presence of the active methylene proton, rendered acidic by three adjacent carbonyl groups, is the cornerstone of its utility. This feature facilitates a range of chemical transformations, most notably carbon-carbon bond formation through alkylation and subsequent conversion to valuable ketone products via decarboxylation.[2] Furthermore, its 1,3-dicarbonyl motif makes it an ideal precursor for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceutical agents.[3] This guide offers a comprehensive exploration of the synthesis, chemical properties, and strategic applications of diethyl 2-propionylpropanedioate for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Spectroscopic Characterization
| Property | Value | Source |
| IUPAC Name | Diethyl 2-propionylpropanedioate | - |
| Molecular Formula | C₁₀H₁₆O₅ | Calculated |
| Molecular Weight | 216.23 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., ether, ethanol, chloroform) | [2] |
Spectroscopic Analysis (Predicted)
The structural elucidation of diethyl 2-propionylpropanedioate relies on standard spectroscopic techniques. The following are predicted spectra based on established principles of organic spectroscopy.[4][5]
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
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~4.2 ppm (quartet, 4H): The four methylene protons (-OCH₂ CH₃) of the two equivalent ethyl ester groups, split by the adjacent methyl protons.
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~3.8 ppm (singlet, 1H): The single methine proton (-CO-CH -(CO)₂) at the active α-carbon position. Its chemical shift is significantly downfield due to the deshielding effect of three adjacent carbonyl groups.
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~2.8 ppm (quartet, 2H): The methylene protons of the propionyl group (-CO-CH₂ CH₃), split by the adjacent methyl protons.
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~1.3 ppm (triplet, 6H): The six methyl protons (-OCH₂CH₃ ) of the two equivalent ethyl ester groups, split by the adjacent methylene protons.
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~1.1 ppm (triplet, 3H): The three methyl protons of the propionyl group (-COCH₂CH₃ ), split by the adjacent methylene protons.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would provide confirmation of the carbon framework.
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~202 ppm: Ketone carbonyl carbon (C =O).
-
~168 ppm: Ester carbonyl carbons (-O-C =O).
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~62 ppm: Methylene carbons of the ethyl esters (-OCH₂ CH₃).
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~58 ppm: Methine carbon at the α-position.
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~36 ppm: Methylene carbon of the propionyl group (-CO-CH₂ CH₃).
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~14 ppm: Methyl carbons of the ethyl esters (-OCH₂CH₃ ).
-
~8 ppm: Methyl carbon of the propionyl group (-COCH₂CH₃ ).
-
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups present.[6]
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~1745 cm⁻¹ (strong): A strong absorption band corresponding to the C=O stretching vibration of the ester groups.
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~1720 cm⁻¹ (strong): A distinct strong absorption band for the C=O stretching of the ketone group.
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~2980 cm⁻¹ (medium): C-H stretching vibrations from the alkyl chains.
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~1200-1100 cm⁻¹ (strong): C-O stretching vibrations characteristic of the ester linkages.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 216. Key fragmentation patterns would include the loss of ethoxy groups (-OEt, m/z = 45), the propionyl group (-COCH₂CH₃, m/z = 57), and cleavage of the ester functionalities.[7]
Synthesis of Diethyl 2-Propionylpropanedioate
The most direct and efficient method for synthesizing the title compound is the C-acylation of diethyl malonate with an appropriate acylating agent, such as propionyl chloride. This reaction leverages the acidity of the α-protons of diethyl malonate (pKa ≈ 13) to form a nucleophilic enolate, which subsequently attacks the electrophilic carbonyl carbon of the acyl chloride.[8]
Several methods exist for this transformation, with magnesium-mediated approaches being particularly effective. The use of magnesium chloride in the presence of a tertiary amine base like triethylamine provides excellent yields and operational simplicity.[9][10]
Caption: Synthesis workflow for Diethyl 2-Propionylpropanedioate.
Experimental Protocol: Synthesis via MgCl₂-Mediated Acylation
This protocol is adapted from established procedures for the C-acylation of malonic esters.[9][11] The rationale for using a magnesium salt is that it forms a chelated enolate intermediate, which favors C-acylation over the competing O-acylation pathway, leading to higher product purity.
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous magnesium chloride (1.1 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or diethyl ether).
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Enolate Formation: Add diethyl malonate (1.0 eq.) to the suspension. Subsequently, add triethylamine (2.2 eq.) dropwise via the dropping funnel over 30 minutes. The mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the magnesium enolate.
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Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add propionyl chloride (1.05 eq.) dropwise, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
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Work-up and Purification: Pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and dissolve magnesium salts. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure diethyl 2-propionylpropanedioate.
| Acyl Chloride | Product | Typical Yield |
| Propionyl chloride | Diethyl propionylmalonate | 80-90%[9] |
| Butyryl chloride | Diethyl butyrylmalonate | 80-90%[9] |
Chemical Reactivity and Synthetic Applications
The synthetic power of diethyl 2-propionylpropanedioate stems from its dual reactivity: the active methine proton allows for further substitution, and the entire β-keto ester moiety can be transformed through ketonic cleavage.
Caption: Key synthetic pathways of Diethyl 2-Propionylpropanedioate.
Alkylation and Ketonic Cleavage
This is arguably the most powerful application. The remaining acidic proton on the α-carbon can be removed by a suitable base (e.g., sodium ethoxide) to form a new enolate. This enolate can then be alkylated with an alkyl halide in a classic Sₙ2 reaction.[12] The resulting disubstituted β-keto ester can then undergo hydrolysis and decarboxylation under acidic conditions (e.g., aqueous HCl, H₂SO₄) with heating. This process, known as ketonic cleavage, efficiently removes the two ester groups to generate a substituted ketone.[13]
This two-step sequence provides a robust method for synthesizing complex ketones that are otherwise difficult to access.
-
Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl 2-propionylpropanedioate (1.0 eq.) dropwise at a temperature of approximately 50 °C. Stir until a homogeneous solution of the sodium enolate is formed.
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Alkylation: To the enolate solution, add methyl iodide (1.05 eq.) dropwise and heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Hydrolysis and Decarboxylation: After cooling, remove the ethanol under reduced pressure. To the residue, add 6M aqueous hydrochloric acid and heat the mixture to reflux for several hours until gas evolution (CO₂) ceases. This step hydrolyzes the esters and drives the decarboxylation of the intermediate β-keto acid.
-
Work-up: Cool the reaction mixture and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate carefully. The crude 2-methyl-3-pentanone can be purified by fractional distillation.
Heterocycle Synthesis
The 1,3-dicarbonyl structure is an ideal electrophilic partner for reactions with dinucleophiles to form six-membered heterocycles.[3] A classic example is the reaction with urea or its derivatives (like guanidine) in the presence of a base such as sodium ethoxide. This condensation reaction leads to the formation of pyrimidine-based structures, including barbituric acid analogues, which are a class of compounds with a long history in medicinal chemistry as sedatives and hypnotics.[14] This application highlights the importance of acylated malonates as precursors to pharmacologically active scaffolds.
Safety and Handling
While specific toxicity data for diethyl 2-propionylpropanedioate is limited, it should be handled with the care appropriate for a combustible organic liquid and a potential irritant.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes and inhalation of vapors.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous or violent reactions.[9]
Conclusion
Diethyl 2-propionylpropanedioate is a powerful and versatile intermediate in organic synthesis. Its value is derived from the strategic placement of three carbonyl groups, which activates the central carbon for facile deprotonation and subsequent C-C bond formation. The ability to introduce an alkyl group and then efficiently convert the molecule into a substituted ketone through ketonic cleavage provides a reliable and high-yield pathway to important synthetic targets. Furthermore, its utility as a precursor for heterocyclic compounds solidifies its role as a key building block for professionals in drug discovery and development. A thorough understanding of its synthesis and reactivity allows researchers to harness its full potential in the creation of novel and complex molecular architectures.
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